molecular formula C17H27NO3S B2545709 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane CAS No. 898646-74-7

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane

Cat. No.: B2545709
CAS No.: 898646-74-7
M. Wt: 325.47
InChI Key: ZSRBLBCXJMAZHW-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane is a chemical compound with the molecular formula C17H27NO3S and a molecular weight of 325.47 g/mol. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research .

Properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-4-21-16-10-9-15(14(2)3)13-17(16)22(19,20)18-11-7-5-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRBLBCXJMAZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane involves several steps. One common method includes the use of palladium-catalyzed reactions. For instance, a combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate in dichloromethane has been shown to be effective . The reaction proceeds under mild conditions, producing the desired azepane derivative with a good yield. Industrial production methods typically involve similar catalytic processes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane serves as a versatile building block for synthesizing more complex organic molecules. Its sulfonamide group can facilitate various chemical reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound has been investigated for its potential as a biochemical tool in modulating specific biological pathways. Its unique structure may allow it to act as a probe in cellular assays, helping researchers understand cellular processes and interactions.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications targeting specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, positioning it as a candidate for drug development.

Activity TypePotential EffectReference Source
Enzyme InhibitionPossible inhibition of COX enzymes
Anticancer ActivityInduction of apoptosis in cancer cells
Antimicrobial ActivityInhibition of bacterial growth

Case Study 1: Anticancer Properties

Research has shown that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with sulfonamide groups have demonstrated efficacy against lung cancer (A549) and glioma (C6) cell lines through mechanisms involving apoptosis induction.

Table 2: Anticancer Activity Evaluation

Compound IDCell LineIC50 Value (µM)Apoptosis Induction
Compound AA54915Yes
Compound BC620Yes

Case Study 2: Anti-inflammatory Effects

In studies focusing on anti-inflammatory properties, compounds similar to this compound have shown promise in inhibiting inflammatory pathways mediated by COX enzymes. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane can be compared with other azepane derivatives, such as:

    N-alkyl azepanes: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical and biological properties.

    N-aryl azepanes: Similar to this compound, these compounds have aromatic groups attached to the nitrogen atom, but with different substituents that affect their reactivity and applications.

Biological Activity

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane is a compound that belongs to the class of sulfonamide derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azepane ring, with an ethoxy and isopropyl substituent on the phenyl moiety. The structural formula can be represented as follows:

C15H23NO3S\text{C}_{15}\text{H}_{23}\text{N}\text{O}_3\text{S}

This structure is essential for its biological activity, influencing its solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. Studies indicate that compounds with similar sulfonyl functionalities exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentration (MIC) values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
Compound AS. aureus10
Compound BE. coli10
Compound CBacillus subtilis5

Anti-inflammatory Effects

Research has highlighted the potential of sulfonamide compounds in modulating inflammatory responses. Specifically, compounds that inhibit Janus kinases (JAKs) have shown promise in treating autoimmune diseases by reducing cytokine signaling pathways . This mechanism suggests that this compound may also possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders.

The biological activity of sulfonamides often involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death. Additionally, the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Case Studies and Research Findings

A study conducted on sulfonamide derivatives revealed that modifications in the substituents significantly impacted their biological activities. For instance, introducing different alkyl groups or halogens on the phenyl ring altered their antibacterial efficacy and selectivity against various pathogens . Furthermore, compounds exhibiting high lipophilicity were associated with enhanced cellular uptake and bioactivity.

In Vivo Studies

In vivo studies assessing the therapeutic efficacy of related sulfonamide compounds have shown promising results. For example, a murine model treated with a structurally similar sulfonamide exhibited reduced inflammation and improved survival rates in models of autoimmune diseases . These findings support the hypothesis that this compound could exhibit beneficial effects in similar contexts.

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